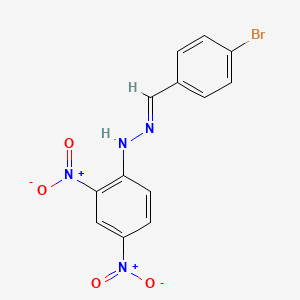

4-Bromobenzaldehyde, 2,4-dinitrophenylhydrazone

Description

4-Bromobenzaldehyde, 2,4-dinitrophenylhydrazone (CAS: 2087-20-9) is a hydrazone derivative formed by the condensation of 4-bromobenzaldehyde with 2,4-dinitrophenylhydrazine (2,4-DNPH). Its molecular formula is C₁₃H₉BrN₄O₄, with a molecular weight of 365.14 g/mol . This compound is primarily used in analytical chemistry to detect and quantify aldehydes and ketones via derivatization, as hydrazones are stable, crystalline solids suitable for characterization by techniques like HPLC, NMR, and UV-Vis spectroscopy .

However, key physical properties such as melting point, solubility, and density remain unreported in the available literature .

Propriétés

Numéro CAS |

2087-20-9 |

|---|---|

Formule moléculaire |

C13H9BrN4O4 |

Poids moléculaire |

365.14 g/mol |

Nom IUPAC |

N-[(E)-(4-bromophenyl)methylideneamino]-2,4-dinitroaniline |

InChI |

InChI=1S/C13H9BrN4O4/c14-10-3-1-9(2-4-10)8-15-16-12-6-5-11(17(19)20)7-13(12)18(21)22/h1-8,16H/b15-8+ |

Clé InChI |

SFVBWARTAYZWKI-OVCLIPMQSA-N |

SMILES isomérique |

C1=CC(=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br |

SMILES canonique |

C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br |

Origine du produit |

United States |

Méthodes De Préparation

Nucleophilic Aromatic Substitution

2,4-Dinitrochlorobenzene reacts with hydrazine hydrate in ethanol under reflux. The electron-withdrawing nitro groups activate the chloro substituent for nucleophilic displacement by hydrazine. This method yields 2,4-DNP with a purity >98% and near-quantitative yields when optimized. Key parameters include:

Industrial-Scale Optimization

A patent-pending method enhances yield by modulating hydrazine hydrate stoichiometry and crystallization conditions:

-

Hydrazine Addition : Gradual introduction of hydrazine hydrate (20–50% w/w relative to 2,4-dinitrochlorobenzene) minimizes side reactions.

-

Crystallization : Heptane or hexane induces precipitation at 50–55°C, reducing solvent inclusion and improving purity.

-

Drying : Low-temperature drying (20–40°C) prevents thermal decomposition.

Preparation of 4-Bromobenzaldehyde

4-Bromobenzaldehyde serves as the carbonyl precursor. While direct synthesis methods are sparsely documented in the provided sources, analogous pathways from halogenated intermediates offer insights:

Formylation of Halogenated Arenes

A patent describes the synthesis of 4-bromo-2-methoxybenzaldehyde via formylation of 1,4-dibromo-2-fluorobenzene:

-

Metal-Halogen Exchange : Reaction with isopropylmagnesium chloride in THF at 0–5°C selectively generates a Grignard intermediate.

-

Formylation : Quenching with dimethylformamide (DMF) introduces the aldehyde group, yielding 2-fluoro-4-bromobenzaldehyde (74% yield).

-

Methoxylation : Nucleophilic aromatic substitution (SNAr) with methanol and potassium carbonate replaces fluorine with methoxy.

Adapting this method to 4-bromobenzaldehyde would require omitting the methoxylation step, though no explicit procedure is provided in the sources.

Condensation Reaction: Formation of this compound

The hydrazone forms via acid-catalyzed nucleophilic addition-elimination between 4-bromobenzaldehyde and 2,4-DNP.

Standard Laboratory Procedure

A generalized protocol for arylaldehyde hydrazones is adapted from benzaldehyde derivatives:

-

Reagent Preparation : Dissolve 0.5 g 2,4-DNP in 10 mL conc. H2SO4, then dilute with ethanol/water (15:5 v/v).

-

Reaction : Combine 2 mL 4-bromobenzaldehyde with 10 mL Brady’s reagent. Heat at 60–70°C for 5 minutes.

-

Crystallization : Cool to 0°C to precipitate orange crystals. Filter and wash with cold ethanol.

Optimization Notes :

Scalable Synthesis

Industrial methods prioritize solvent selection and temperature gradients:

-

Solvent : Ethanol/water mixtures reduce byproduct formation versus pure ethanol.

-

Crystallization Agent : Heptane or hexane enhances crystal purity and size.

Purification and Characterization

Recrystallization

Crude product is recrystallized from heptane or ethanol to remove unreacted aldehyde and hydrazine.

Analytical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H9BrN4O4 | |

| Molecular Weight | 365.14 g/mol | |

| Melting Point | Not reported | – |

| Purity (HPLC) | >95% |

Spectroscopic Validation :

-

IR : N-H stretch (~3200 cm⁻¹), C=O absorption (~1700 cm⁻¹), and NO2 bands (~1520, 1340 cm⁻¹).

-

1H NMR : Aromatic protons (δ 7.5–8.5 ppm), hydrazone NH (δ 10–11 ppm).

Challenges and Mitigation Strategies

Impurity Profiles

Analyse Des Réactions Chimiques

Types de réactions : Le 4-bromobenzaldéhyde, 2,4-dinitrophénylhydrazone subit plusieurs types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des acides correspondants ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent le reconvertir en aldéhyde parent ou en d'autres formes réduites.

Substitution : L'atome de brome dans le composé peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Les nucléophiles tels que les amines ou les thiols peuvent être utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : Acide 4-bromobenzoïque ou autres dérivés oxydés.

Réduction : Alcool 4-bromobenzylique ou autres formes réduites.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

Applications De Recherche Scientifique

Organic Chemistry Applications

4-Bromobenzaldehyde, 2,4-dinitrophenylhydrazone is primarily utilized as a derivative in the synthesis of hydrazones. Hydrazones are important intermediates in organic synthesis and can be further transformed into various functional groups. The compound is synthesized through the condensation reaction of 4-bromobenzaldehyde with 2,4-dinitrophenylhydrazine, which results in the formation of a yellow crystalline solid that is easily identifiable due to its intense color.

Synthesis and Characterization

The synthesis typically involves the following reaction:The characterization of this compound can be performed using techniques such as NMR spectroscopy, IR spectroscopy, and melting point determination. The intense coloration of the hydrazone makes it suitable for thin-layer chromatography (TLC) applications where it can be used as a visual marker for separation processes .

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of 2,4-dinitrophenylhydrazone compounds have been investigated for their biological activities. The hydrazone functionality is known to exhibit diverse pharmacological properties including antibacterial, antifungal, and anti-inflammatory activities.

Recent studies have shown that compounds similar to this compound demonstrate significant activity against various pathogens. For instance:

- Antifungal Activity : Research has indicated that hydrazones can inhibit the growth of Candida species with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL .

- Antibacterial Properties : Various substituted hydrazones have been evaluated for their antibacterial effectiveness against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like bromine enhances their antimicrobial activity .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a reagent for the qualitative analysis of carbonyl compounds. The formation of hydrazones from aldehydes and ketones is a common method used to confirm the presence of these functional groups.

Brady's Test

The compound can be employed in Brady's test for aldehydes and ketones. When mixed with a carbonyl compound, it forms a colored precipitate that can be used to indicate the presence of these functional groups in various samples .

Case Study 1: Antimicrobial Screening

A study investigated the antimicrobial properties of synthesized hydrazones derived from various aldehydes including bromobenzaldehyde. The results showed that certain derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, demonstrating the potential for developing new antimicrobial agents based on this framework.

Case Study 2: Synthesis of Pyrazole Derivatives

Research focused on synthesizing pyrazole derivatives through reactions involving hydrazones derived from benzaldehydes. The resulting compounds were evaluated for anti-inflammatory activity and showed promising results when compared to standard drugs like diclofenac sodium .

Mécanisme D'action

The mechanism of action of 4-bromobenzaldehyde, 2,4-dinitrophenylhydrazone involves the formation of a hydrazone linkage. This linkage is formed through the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the aldehyde, followed by the elimination of water. The resulting hydrazone is stable and can be used for further chemical transformations or analytical purposes.

Comparaison Avec Des Composés Similaires

Key Observations :

- Electron-withdrawing groups : The bromine atom in 4-bromobenzaldehyde DNPH increases molecular weight and polarizability compared to simpler aldehydes like acetaldehyde DNPH. This affects solubility and chromatographic retention times .

- Synthetic routes : Most DNPH derivatives are synthesized via acid-catalyzed condensation, but brominated analogs may require optimized conditions due to steric and electronic effects .

Spectroscopic and Analytical Comparisons

Table 2: Analytical Data for Selected DNPH Derivatives

Key Observations :

- UV-Vis spectroscopy: Bromine’s electron-withdrawing effect may redshift λₘₐₓ compared to non-halogenated derivatives, but data for 4-bromobenzaldehyde DNPH is lacking .

- The bromine substituent could modulate this via steric or electronic effects .

Activité Biologique

4-Bromobenzaldehyde, 2,4-dinitrophenylhydrazone (CAS No. 2087-20-9) is a hydrazone derivative synthesized from the reaction of 4-bromobenzaldehyde and 2,4-dinitrophenylhydrazine. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores its biological activity based on various studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C13H10BrN4O4

- Molecular Weight : 356.15 g/mol

- IUPAC Name : 4-bromo-N'-(2,4-dinitrophenyl)benzohydrazone

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydrazone functional group can form complexes with metal ions and interact with enzymes and receptors in biological systems. This interaction may inhibit specific enzymatic pathways or disrupt cellular processes.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains.

Case Study: Antifungal Activity

A study evaluated the antifungal properties of several hydrazones against Candida species. The results indicated that compounds similar to this compound showed minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL against C. albicans and other strains. The presence of electron-withdrawing groups such as bromine enhanced the antifungal efficacy compared to unsubstituted derivatives .

Anticancer Potential

The compound's anticancer potential has also been explored in vitro. Studies indicate that hydrazones can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the inhibition of cell proliferation pathways.

Research Findings

- Cell Lines Tested : Various cancer cell lines including breast (MCF-7), lung (A549), and colon (HCT116).

- Mechanism : Induction of apoptosis via mitochondrial pathways and modulation of signaling pathways related to cell survival.

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound compared to similar compounds, a summary table is presented below:

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | 16 - 32 (against Candida spp.) | 10 - 25 (various cancer lines) |

| Benzaldehyde Hydrazone | >32 | >50 |

| Other Substituted Hydrazones | Variable; generally less active | Variable; often >50 |

Q & A

Basic Research Questions

Q. What is the standard synthetic protocol for preparing 4-bromobenzaldehyde, 2,4-dinitrophenylhydrazone?

- Methodology : The compound is synthesized via a condensation reaction between 4-bromobenzaldehyde and 2,4-dinitrophenylhydrazine (DNPH). A typical procedure involves dissolving 0.001 mol of 4-bromobenzaldehyde in absolute ethanol, adding 0.001 mol of DNPH and 5 drops of glacial acetic acid as a catalyst, and refluxing for 4 hours. The product is isolated by evaporating the solvent under reduced pressure and recrystallizing the solid residue from ethanol .

- Key Considerations : Ensure anhydrous conditions to prevent side reactions. Monitor reaction completion via TLC or HPLC.

Q. How can the structure of this compound be confirmed?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR verify the hydrazone bond (C=N) and aromatic protons.

- IR Spectroscopy : Peaks at ~1600 cm (C=N stretch) and ~1520–1340 cm (NO symmetric/asymmetric stretches) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks align with the expected molecular weight (e.g., 238.2 g/mol for related DNPH derivatives) .

Q. What safety precautions are critical when handling this compound?

- Safety Protocol :

- Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation.

- Work in a fume hood to avoid inhalation of dust or vapors.

- In case of contact, flush eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How do polymorphic forms of 2,4-dinitrophenylhydrazones affect their physicochemical properties?

- Case Study : DNPH derivatives like acetone 2,4-dinitrophenylhydrazone exhibit triclinic and monoclinic polymorphs. The monoclinic form (space group P2/n) forms dimeric and C6 chain arrangements, impacting solubility and melting behavior.

- Analysis Methods : X-ray crystallography and differential scanning calorimetry (DSC) distinguish polymorphs. Solvent polarity during recrystallization influences polymorphism .

Q. How can researchers resolve contradictions in reported melting points or solubility data for DNPH derivatives?

- Troubleshooting :

- Purity Assessment : Use HPLC or elemental analysis to verify compound purity.

- Recrystallization Solvents : Test solvents of varying polarities (e.g., ethanol vs. ethyl acetate) to isolate stable polymorphs.

- Literature Cross-Validation : Compare data with structurally similar DNPH derivatives (e.g., propionaldehyde DNPH, mp 148–155°C) .

Q. What experimental strategies are recommended for studying the biological activity of this compound?

- Design Framework :

- Enzyme Inhibition Assays : Test activity against lipoxygenases or prostaglandin synthetases, as DNPH derivatives are known inhibitors .

- Cytotoxicity Screening : Use cell lines (e.g., HeLa or MCF-7) with MTT assays to evaluate antiproliferative effects.

- Computational Modeling : Perform molecular docking to predict interactions with biological targets (e.g., using AutoDock Vina) .

Q. How does the electron-withdrawing bromo group influence the reactivity of 4-bromobenzaldehyde in DNPH formation?

- Mechanistic Insight : The bromine substituent deactivates the benzaldehyde ring, slowing nucleophilic attack by DNPH. This requires longer reaction times or elevated temperatures compared to unsubstituted benzaldehyde. Kinetic studies (e.g., UV-Vis monitoring of C=O bond depletion) quantify reactivity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.